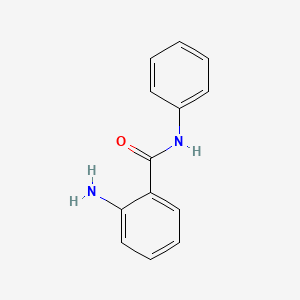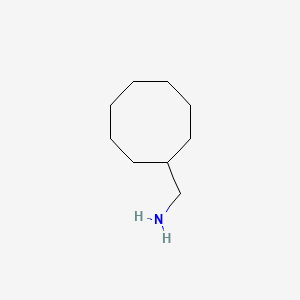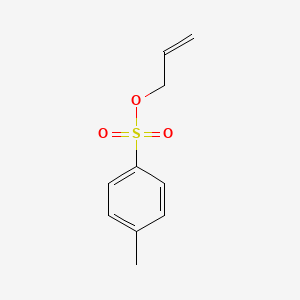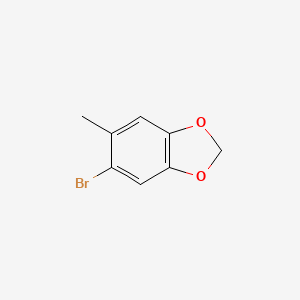
L-Arginine-L-pyroglutamate
Descripción general
Descripción
L-Arginine-L-pyroglutamate (L-Arg-L-Pyr) is a naturally occurring amino acid that has been studied for its potential health benefits. It is synthesized in the body by the enzyme arginase, which converts L-arginine to L-arginine-pyroglutamate. L-Arg-L-Pyr is found in many foods, including dairy products, eggs, fish, and meat. It is also available as a dietary supplement.
Aplicaciones Científicas De Investigación
Metabolic Engineering for L-Arginine Production
L-Arginine, a key amino acid, has significant industrial and health product applications. Research has focused on engineering Corynebacterium glutamicum for efficient L-arginine production. Through mutagenesis and metabolic engineering, including optimization of NADPH level and disruption of L-glutamate exporter, a strain capable of producing high yields of L-arginine was developed. This approach is pivotal for industrial-scale production of L-arginine and related products (Park et al., 2011).
Role in Neurodegenerative Diseases
Altered arginine metabolism has been implicated in the pathogenesis of Alzheimer's disease (AD). A study comparing metabolic profiles in AD and normal brains revealed significant changes in the activity and expression of enzymes related to L-arginine metabolism, suggesting a critical role in the disease's progression (Liu et al., 2014).
Arginine Metabolism in Microorganisms
Research on L-arginine production using microorganisms like bacteria has been ongoing for decades. Advances in understanding arginine biosynthesis and regulation have enabled the construction of genetically defined microorganisms for overproduction of L-arginine. Despite advancements, full comprehension of ARG biosynthesis and its pathways remains a challenge (Shin & Lee, 2014).
Anti-Aging Effects
L-arginine is noted for its wide metabolic versatility and potential anti-aging effects. Studies indicate its benefits in reducing the risk of heart and vascular diseases, improving immune response, and other health benefits, highlighting its potential as a significant pharmaceutical or nutraceutical agent (Gad, 2010).
Arginine Metabolism and Mental Health
L-Arginine metabolism has been linked to schizophrenia. Differences in enzyme activities and L-arginine metabolites were observed in schizophrenic brains compared to controls, indicating altered brain arginine metabolism in schizophrenia. This finding enhances the understanding of the disease's pathogenesis and may lead to novel treatment approaches (Liu et al., 2016).
Mecanismo De Acción
Target of Action
L-Arginine-L-pyroglutamate, also known as pirglutargine and arginine pidolate, is the L-arginine salt of pyroglutamic acid . It primarily targets the biochemical pathways involving L-arginine, a semi-essential amino acid . L-arginine is a precursor for the synthesis of nitric oxide (NO), a potent vasodilator that plays significant roles in the cardiovascular, immune, and nervous systems .
Mode of Action
This compound acts as a delivery form of arginine . It is involved in the production of NO through its metabolism . The compound can stimulate insulin secretion acutely but reduce beta cell secretory function and proliferation following chronic exposure .
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in the arginase pathway, the L-arginine deiminase pathway, and the L-arginine oxidase/dehydrogenase pathway . These pathways are crucial for the metabolism of L-arginine, which is a major metabolic hub in many organisms . L-Arginine can be converted into urea and ornithine, which is subsequently catalyzed into glutamate .
Pharmacokinetics
It is known that the compound is soluble in cold water , which suggests that it can be readily absorbed and distributed in the body. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
This compound has been shown to have several effects at the molecular and cellular levels. It enhances memory and cognition by boosting levels of neurotransmitters in the brain . It can also help to reduce anxiety and stress levels . In addition, it has been found to improve oxidative metabolism, through an enhanced mitochondrial function, eventually improving physical performance .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is hazardous if ingested or inhaled in concentrated form and is slightly hazardous in case of skin and eye contact . Therefore, the environment in which the compound is used can affect its action, efficacy, and stability.
Safety and Hazards
The compound is hazardous if ingested or inhaled in concentrated form . It is slightly hazardous in case of skin and eye contact . Avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S)-5-oxopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2.C5H7NO3/c7-4(5(11)12)2-1-3-10-6(8)9;7-4-2-1-3(6-4)5(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);3H,1-2H2,(H,6,7)(H,8,9)/t4-;3-/m00/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCAGRPOUWSBIQ-WOYAITHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)O.C(CC(C(=O)O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N5O5 | |
| Record name | L-Arginine L-pyroglutamate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/L-Arginine_L-pyroglutamate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50971695 | |
| Record name | Arginine PCA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50971695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56265-06-6 | |
| Record name | Arginine PCA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56265-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arginine PCA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056265066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arginine PCA | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16025 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Arginine PCA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50971695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-oxo-L-proline, compound with L-arginine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.601 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARGININE PIDOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/808T94CEU6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying the solubility of L-Arginine-L-pyroglutamate?
A1: Understanding the solubility behavior of this compound in different solvents is crucial for various pharmaceutical applications. [] This knowledge is essential for developing efficient crystallization processes, which are key for obtaining the compound in its desired polymorphic form with the appropriate particle size and purity for drug formulation. [] Furthermore, solubility data helps predict the compound's behavior in different environments, ultimately influencing its bioavailability and effectiveness.
Q2: What did the researchers discover about the solubility of this compound in the study?
A2: The research investigated the solubility of this compound in nine different pure solvents (water, methanol, ethanol, n-propanol, isopropanol, acetone, acetonitrile, N,N-dimethylformamide, and dimethylsulfoxide) and a binary mixture of water and ethanol. [] The study found that temperature significantly impacted solubility, with this compound exhibiting higher solubility at elevated temperatures in all tested solvents. [] This information is valuable for optimizing crystallization procedures and developing suitable formulations.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



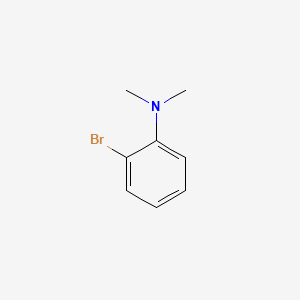
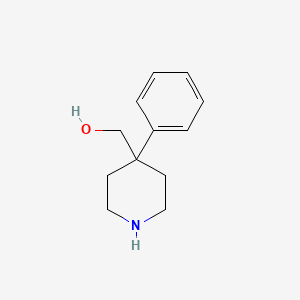
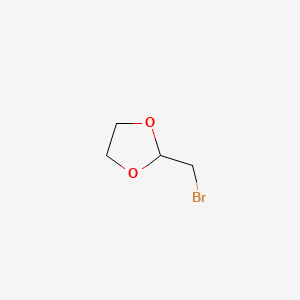
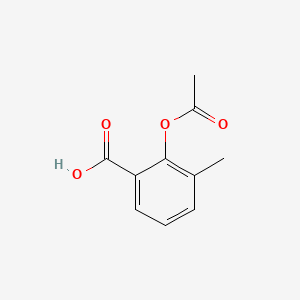
![N-[amino(imino)methyl]benzenesulfonamide](/img/structure/B1266234.png)

